An In-depth Technical Guide to Boc-D-Tyr-OMe: Chemical Properties, Structure, and Applications in Research
An In-depth Technical Guide to Boc-D-Tyr-OMe: Chemical Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-tyrosine methyl ester (Boc-D-Tyr-OMe), a crucial amino acid derivative for peptide synthesis and the development of novel therapeutics. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols for its synthesis, purification, and incorporation into peptide chains.
Boc-D-Tyr-OMe is a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid, such as D-tyrosine, is a key strategy to enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of peptide-based drugs. The tert-Butoxycarbonyl (Boc) protecting group on the α-amino group is stable under a wide range of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.
Chemical Structure and Properties
Boc-D-Tyr-OMe is a derivative of the amino acid D-tyrosine, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxylic acid is esterified as a methyl ester.
Key Structural Features:
-
D-Stereochemistry: The alpha-carbon has a D-configuration, which provides resistance to enzymatic cleavage.
-
Boc Protecting Group: The tert-butoxycarbonyl group protects the alpha-amino group during peptide synthesis and is easily removed under acidic conditions.
-
Methyl Ester: The carboxyl group is protected as a methyl ester.
The chemical properties of Boc-D-Tyr-OMe are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][2] |
| Molecular Weight | 295.33 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 76757-90-9 | [1][2] |
| Melting Point | 100-104 °C (for L-isomer) | [4] |
| Optical Rotation | [α]D²⁰ = -49 ± 2º (c=1 in CHCl₃) | [1] |
| Solubility | Soluble in common organic solvents like DMF, DCM, and Methanol. | [5] |
| Purity | ≥98% (HPLC) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Boc-D-Tyr-OMe are provided below.
Synthesis of Boc-D-Tyr-OMe
This protocol describes the synthesis of Boc-D-Tyr-OMe from D-tyrosine. The procedure involves two main steps: esterification of the carboxylic acid and protection of the amino group.
Step 1: Synthesis of D-Tyrosine Methyl Ester Hydrochloride
-
Reaction Setup: Suspend D-tyrosine in dry methanol.
-
Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while stirring.
-
Reaction Completion: After the addition is complete, heat the reaction mixture under reflux for 3 hours.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude D-tyrosine methyl ester hydrochloride as a solid.
Step 2: Boc Protection of D-Tyrosine Methyl Ester
-
Reaction Setup: Dissolve the crude D-tyrosine methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water or dichloromethane.
-
Basification: Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.
-
Boc Protection: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]
-
Work-up: Remove the organic solvent under reduced pressure. If a biphasic system is used, separate the organic layer. Wash the organic layer with dilute acid (e.g., 0.5 M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Boc-D-Tyr-OMe.[6]
Purification of Boc-D-Tyr-OMe
The crude product can be purified by recrystallization or silica gel column chromatography.
Recrystallization Protocol:
-
Dissolve the crude Boc-D-Tyr-OMe in a minimal amount of a hot solvent, such as ethyl acetate.
-
Slowly add a less polar co-solvent, like petroleum ether or hexane, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the pure crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[6]
Characterization Methods
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the synthesized Boc-D-Tyr-OMe.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 220 nm and 280 nm.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of Boc-D-Tyr-OMe.[6]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[6]
-
Expected ¹H NMR Signals (based on L-isomer): Signals corresponding to the tert-butyl protons of the Boc group, the methyl protons of the ester, the α- and β-protons of the amino acid backbone, and the aromatic protons of the tyrosine side chain. For the L-isomer, characteristic shifts are observed around 1.41 ppm (s, 9H, (CH₃)₃), 2.87-3.08 ppm (m, 2H, CH₂Ar), 3.71 ppm (s, 3H, CH₃O), 4.47-4.60 ppm (m, 1H, CHN), 5.03 ppm (d, 1H, NH), 6.72 ppm (d, 2H, ArH), and 6.95 ppm (d, 2H, ArH).[7]
Applications in Peptide Synthesis
Boc-D-Tyr-OMe is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a peptide chain is outlined below.
Workflow for Boc-SPPS
The following diagram illustrates a single cycle of Boc-SPPS for the incorporation of an amino acid.
Detailed Protocol for a Single Coupling Cycle:
-
Resin Swelling: The synthesis resin is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Boc Deprotection: The Boc protecting group from the N-terminus of the growing peptide chain is removed by treatment with a solution of 50% TFA in DCM.[8]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine with a base, typically 10% diisopropylethylamine (DIEA) in DMF.
-
Coupling: The carboxylic acid of the incoming Boc-amino acid (in this case, Boc-D-Tyr-OH, as the methyl ester is typically used for solution-phase synthesis or as the C-terminal residue) is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then coupled to the free amine of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products before proceeding to the next cycle.
Logical Workflow for Peptidomimetic Design
The use of Boc-D-Tyr-OMe is a strategic decision in the design of peptidomimetics with improved pharmacological properties. The logical workflow is depicted below.
Conclusion
Boc-D-Tyr-OMe is a highly valuable reagent for chemists and pharmacologists. Its D-configuration provides a straightforward method to enhance peptide stability, a critical attribute for the development of peptide-based therapeutics. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic and drug discovery endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-D-Tyr-OMe ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Boc-Tyr-OMe | C15H21NO5 | CID 7019130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Tyr-OMe 97 4326-36-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
